

# An In-depth Technical Guide to 1,4-Dioxane

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## Compound of Interest

Compound Name: 1,4-Dioxane

Cat. No.: B091453

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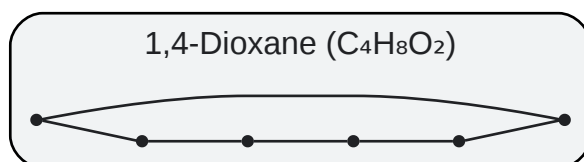
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of **1,4-Dioxane**.

## Chemical Identity and Structure

**1,4-Dioxane** is a heterocyclic organic compound, classified as an ether.<sup>[1]</sup> Its chemical formula is  $C_4H_8O_2$ .<sup>[2]</sup><sup>[3]</sup> The molecule consists of a six-membered ring containing four carbon atoms and two oxygen atoms at opposite (1 and 4) positions.<sup>[4]</sup> While other isomers like 1,2- and 1,3-dioxane exist, **1,4-Dioxane** is the most commonly encountered.<sup>[1]</sup> The structure is conformationally flexible, interconverting between chair and boat conformations.<sup>[1]</sup>

Below is a diagram illustrating the chemical structure of **1,4-Dioxane**.



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*Chemical structure of **1,4-Dioxane**.*

## Physicochemical Properties

**1,4-Dioxane** is a colorless liquid with a faint, sweet odor similar to diethyl ether.<sup>[1]</sup> It is fully miscible with water and most organic solvents, a property that influences its environmental mobility and makes it a versatile solvent.<sup>[1][4][5]</sup> The compound is susceptible to autooxidation, especially on prolonged exposure to light or air, which can form explosive peroxides.<sup>[4][5]</sup>

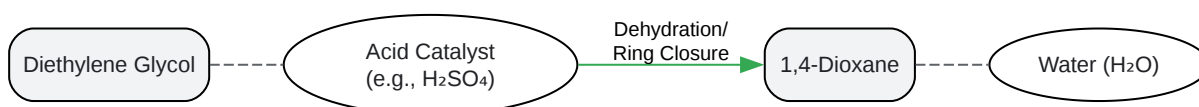
Table 1: Physical and Chemical Properties of **1,4-Dioxane**

Property	Value	Reference
Molecular Weight	88.11 g/mol	<sup>[3][6]</sup>
Density	1.033 g/mL	<sup>[1]</sup>
Melting Point	11.8 °C (53.2 °F)	<sup>[1][6]</sup>
Boiling Point	101.1 °C (214.0 °F)	<sup>[1][6]</sup>
Flash Point	12 °C (54 °F)	<sup>[4]</sup>
Vapor Pressure	27 mmHg at 20 °C	<sup>[4]</sup>
Vapor Density	3.0 (air = 1)	<sup>[4]</sup>
Water Solubility	Miscible	<sup>[1][5]</sup>
Log K <sub>ow</sub> (Octanol-Water Partition Coefficient)	-0.27	<sup>[7]</sup>

## Synthesis of 1,4-Dioxane

The primary industrial production method for **1,4-Dioxane** is the acid-catalyzed dehydration of diethylene glycol.<sup>[1][8]</sup> This process involves heating diethylene glycol with an acid catalyst, such as sulfuric acid, to induce ring closure.<sup>[8]</sup> Another common synthesis route is the dimerization of ethylene oxide (oxirane) over a catalyst.<sup>[8][9]</sup>

The diagram below illustrates a generalized synthesis pathway for **1,4-Dioxane** from diethylene glycol.



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*Synthesis of **1,4-Dioxane** via dehydration.*

Experimental Protocol: Synthesis from Diethylene Glycol[8]

- Reaction Setup: A closed reaction vessel is charged with diethylene glycol and an acid catalyst (e.g., ~5% sulfuric acid).
- Heating: The mixture is heated to a temperature range of 130-200 °C under controlled pressure (from partial vacuum to slight pressure).
- Distillation: The raw **1,4-Dioxane** product forms an azeotrope with water, which is continuously vaporized and removed from the reaction vessel via distillation.
- Purification: The collected vapors are passed through an acid trap to neutralize the catalyst and then through distillation columns to remove water and other by-products like acetaldehyde and crotonaldehyde, yielding a product with >99.9% purity.

## Analytical and Experimental Protocols

The detection and quantification of **1,4-Dioxane**, particularly in aqueous samples, present challenges due to its high water solubility and poor purge efficiency.[10][11] Several analytical methods have been developed to achieve low detection limits.

Common Analytical Methods:

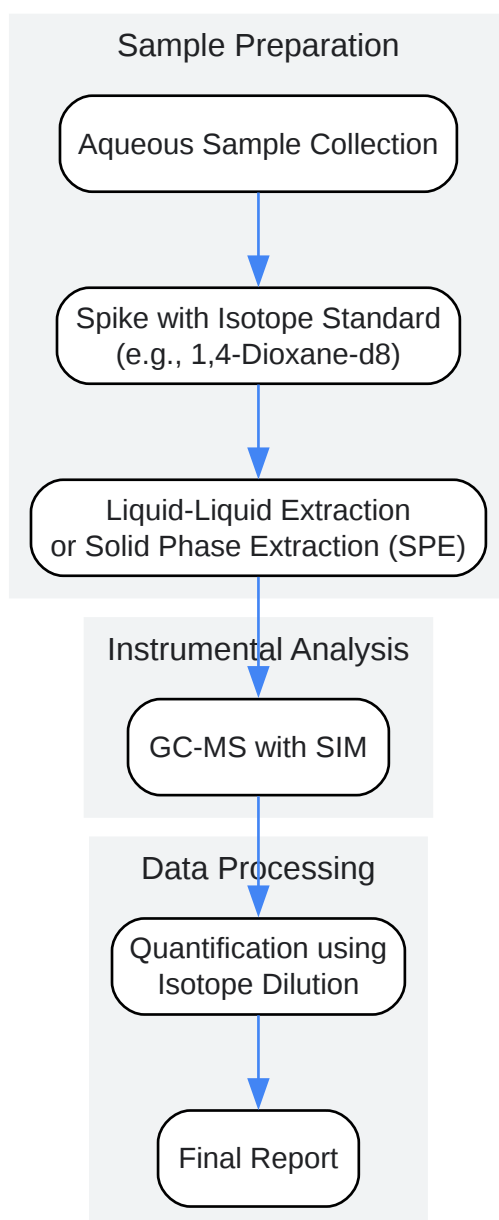
- Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for identifying and quantifying **1,4-Dioxane** in various matrices.[11]
- EPA Method 8260 (Volatile Organic Compounds): Often used for higher concentrations due to the compound's poor purge efficiency.[10] Modifications using Selected Ion Monitoring (SIM) can increase sensitivity.[10][12]
- EPA Method 8270 (Semivolatile Organic Compounds): This extraction-based method can achieve lower reporting limits than Method 8260 but can be subject to analyte loss during sample preparation. The use of SIM and isotope dilution with a labeled standard like **1,4-dioxane-d8** is recommended to improve accuracy and recovery.[10][13]

- EPA Method 522: A specific drinking water method designed for low-level analysis of **1,4-Dioxane**, it is not subject to the purge and extraction issues of the other methods.[10]

#### Spectroscopic Characterization:

- $^1\text{H}$  NMR: Due to the high symmetry of the molecule, all eight protons are equivalent, resulting in a single sharp peak in the  $^1\text{H}$  NMR spectrum at approximately 3.7 ppm.[14]
- $^{13}\text{C}$  NMR: The  $^{13}\text{C}$  NMR spectrum shows a single signal at around 67 ppm, corresponding to the four equivalent carbon atoms.[15][16]
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic C-H stretching vibrations around 2850-3000  $\text{cm}^{-1}$  and prominent C-O-C stretching bands.[16][17]

The following workflow illustrates a typical process for the analysis of **1,4-Dioxane** in a water sample.



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*Workflow for **1,4-Dioxane** analysis.*

Experimental Protocol: GC-MS Analysis of Water Samples (Based on EPA Method 8270 with Isotope Dilution)

- Sample Collection: Collect water samples in appropriate containers.

- **Isotope Spiking:** A known quantity of a labeled internal standard, such as **1,4-dioxane-d8**, is added to the sample.<sup>[10][13]</sup> This allows for correction of analyte loss during preparation and analysis.
- **Extraction:** The sample is extracted using a suitable solvent (e.g., methylene chloride) via liquid-liquid extraction or passed through a solid-phase extraction (SPE) cartridge to isolate the **1,4-Dioxane**.
- **Concentration:** The solvent extract may be concentrated to increase the analyte concentration.
- **GC-MS Analysis:** The final extract is injected into a gas chromatograph coupled with a mass spectrometer. The GC separates **1,4-Dioxane** from other compounds, and the MS, operating in Selected Ion Monitoring (SIM) mode, provides sensitive and specific detection.
- **Quantification:** The concentration of **1,4-Dioxane** is determined by comparing its response factor to that of the known concentration of the spiked internal standard (isotope dilution method).<sup>[10]</sup> This corrects for recovery inefficiencies and matrix effects, providing more accurate and precise results.<sup>[13]</sup>

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